

# Spectroscopic Analysis of 1,10-Decanediol Dimethacrylate: A Technical Guide

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## Compound of Interest

Compound Name: 1,10-Decanediol dimethacrylate

Cat. No.: B1580941

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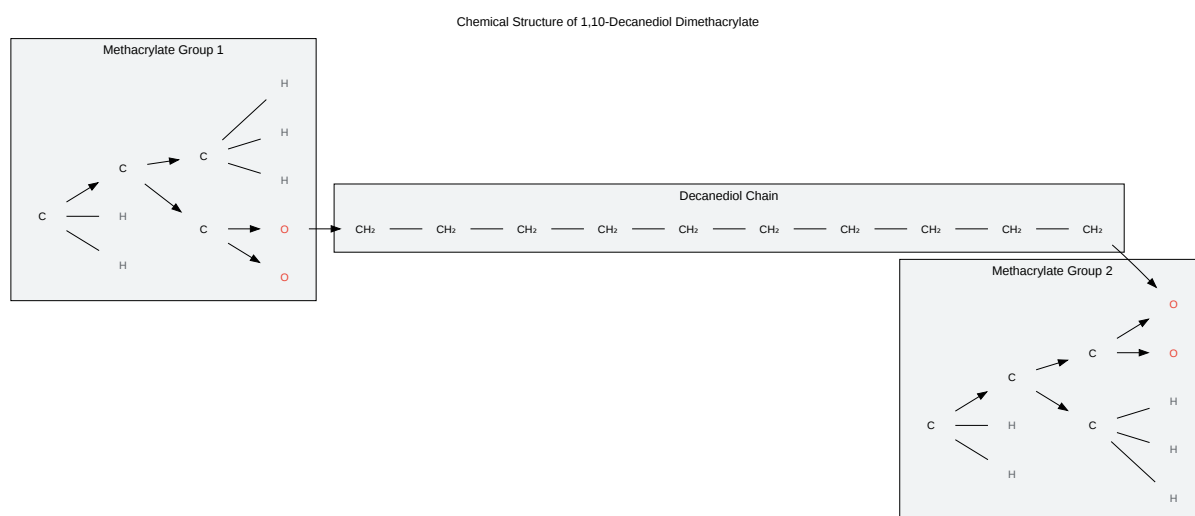
This technical guide provides an in-depth analysis of **1,10-decanediol dimethacrylate** (DEDMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the characteristic spectral data, experimental protocols for analysis, and a structural elucidation to aid in the identification and characterization of this important bifunctional monomer.

## Introduction

**1,10-Decanediol dimethacrylate** (DEDMA), with the chemical formula  $C_{18}H_{30}O_4$  and a molecular weight of 310.43 g/mol, is a long-chain dimethacrylate ester. Its structure consists of a flexible ten-carbon aliphatic chain flanked by two methacrylate functional groups. This bifunctional nature allows it to act as a crosslinking agent in polymerization reactions, making it a valuable component in the synthesis of various polymers with applications in dental resins, coatings, and biomedical materials. Accurate spectroscopic characterization is crucial for confirming its chemical identity, assessing purity, and understanding its behavior in polymerization processes.

## Chemical Structure and Spectroscopic Correlation

The chemical structure of **1,10-decanediol dimethacrylate** is key to interpreting its spectroscopic data. The molecule's symmetry and the distinct chemical environments of its protons and carbons give rise to a characteristic pattern in its NMR and FTIR spectra.



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Caption: Molecular structure of **1,10-decanediol dimethacrylate**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1,10-decanediol dimethacrylate**, providing detailed information about the chemical environment of each proton and carbon atom.

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of DEDMA is characterized by distinct signals corresponding to the vinyl protons of the methacrylate groups, the methyl protons, and the methylene protons of the long aliphatic chain.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.1	s	2H	=CH <sub>2</sub> (cis to C=O)
~5.5	s	2H	=CH <sub>2</sub> (trans to C=O)
~4.1	t	4H	-O-CH <sub>2</sub> -
~1.9	s	6H	-CH <sub>3</sub>
~1.6	m	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.3	m	12H	-(CH <sub>2</sub> ) <sub>6</sub> -

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the vinyl carbons, the ester-linked carbons, the methyl carbons, and the carbons of the decanediol backbone.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~167	C=O
~136	C=CH <sub>2</sub>
~125	C=CH <sub>2</sub>
~65	-O-CH <sub>2</sub> -
~29	-(CH <sub>2</sub> ) <sub>n</sub> -
~28	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~26	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~18	-CH <sub>3</sub>

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 10-20 mg of **1,10-decanediol dimethacrylate** into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

### Instrument Parameters (Typical for a 400 MHz Spectrometer):

- <sup>1</sup>H NMR:
  - Number of scans: 16-32

- Relaxation delay: 1-2 seconds
- Pulse width: 90°
- Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR:
  - Number of scans: 1024-4096
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Spectral width: -10 to 220 ppm

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in **1,10-decanediol dimethacrylate**. The spectrum is dominated by strong absorptions from the carbonyl and vinyl groups of the methacrylate moieties and the C-H bonds of the aliphatic chain.

### FTIR Spectral Data

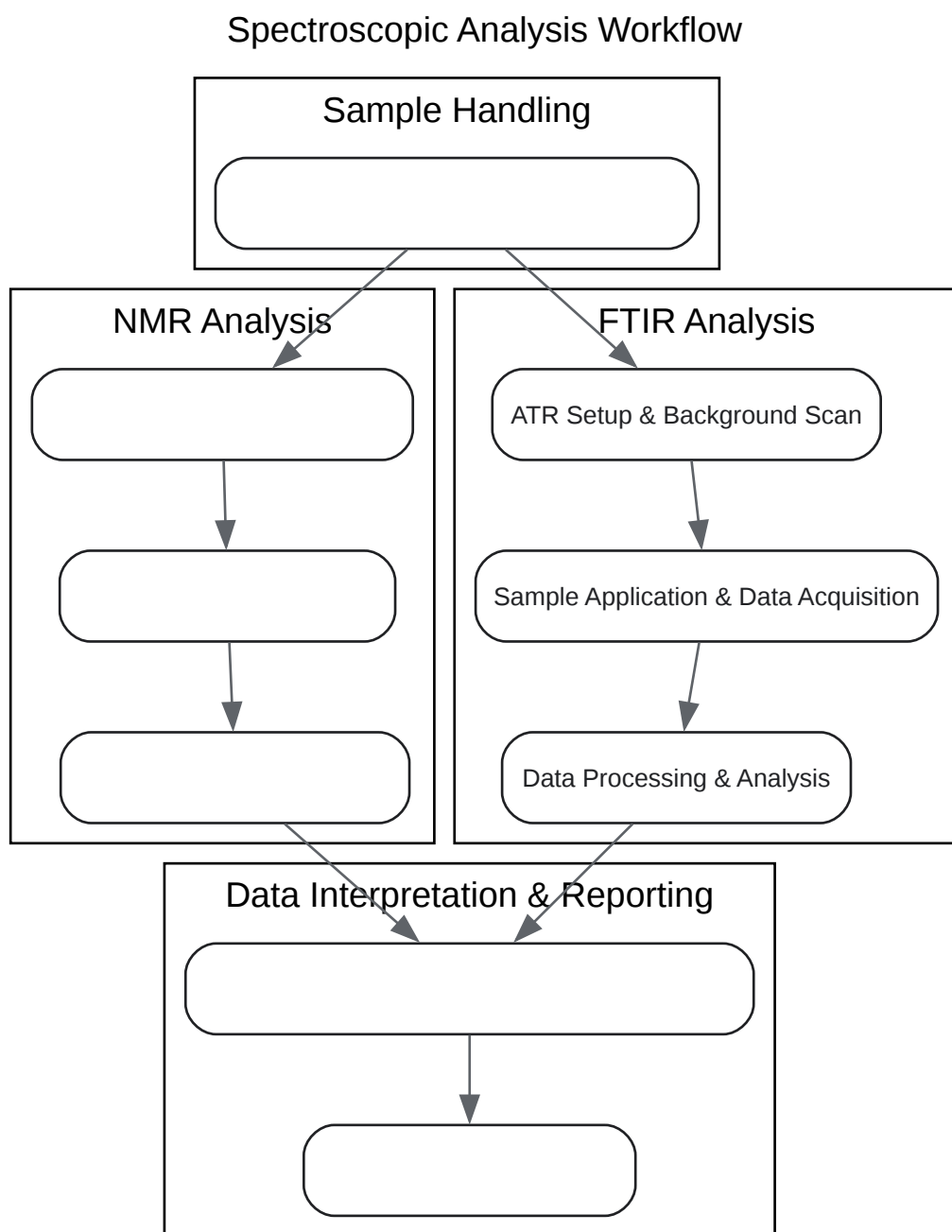
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2925, ~2855	Strong	C-H stretching (alkane)
~1720	Strong	C=O stretching (ester)
~1638	Medium	C=C stretching (alkene)
~1455	Medium	C-H bending (alkane)
~1320, ~1300	Medium	=C-H in-plane bending
~1160	Strong	C-O stretching (ester)
~945	Medium	=CH <sub>2</sub> out-of-plane bending
~815	Medium	C=C out-of-plane bending

## Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

- **Background Spectrum:** Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.
- **Sample Application:** Place a small drop of liquid **1,10-decanediol dimethacrylate** directly onto the center of the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,10-decanediol dimethacrylate**.



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Caption: General workflow for NMR and FTIR analysis.

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